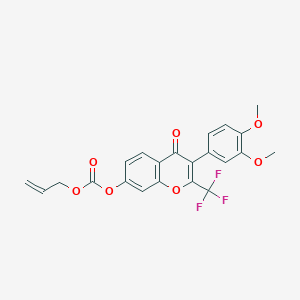
allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate is not fully understood. However, studies have suggested that this compound may exert its anticancer and anti-inflammatory effects by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects:
Studies have shown that allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can induce apoptosis and inhibit the proliferation of cancer cells. In addition, this compound can also inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate. One area of research could be to investigate the potential of this compound as a therapeutic agent for various types of cancer and inflammatory diseases. In addition, further studies could be conducted to elucidate the mechanism of action of this compound and identify potential targets for drug development. Finally, research could also focus on developing more efficient and cost-effective synthesis methods for allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate.
Synthesis Methods
The synthesis of allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with trifluoroacetic anhydride, which leads to the formation of 3,4-dimethoxyphenyltrifluoroacetate. The second step involves the reaction of 3,4-dimethoxyphenyltrifluoroacetate with allyl chloroformate, which leads to the formation of allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate.
Scientific Research Applications
Allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can induce apoptosis and inhibit the proliferation of cancer cells.
In addition, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
Product Name |
allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate |
|---|---|
Molecular Formula |
C22H17F3O7 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] prop-2-enyl carbonate |
InChI |
InChI=1S/C22H17F3O7/c1-4-9-30-21(27)31-13-6-7-14-16(11-13)32-20(22(23,24)25)18(19(14)26)12-5-8-15(28-2)17(10-12)29-3/h4-8,10-11H,1,9H2,2-3H3 |
InChI Key |
NMJURDTZYGVQFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)


![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)
![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)